3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

Medicinal chemistry Antifungal drug design CYP51 inhibition

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole (CAS 214540-57-5) is a trisubstituted 1,2,4-triazole carrying a fluorine atom at the 3-position, a methyl group at N1, and a methylthio group at the 5-position (molecular formula C₄H₆FN₃S, MW 147.17 g/mol). The 1,2,4-triazole scaffold is foundational to numerous clinical antifungal agents—including fluconazole, itraconazole, and voriconazole—through inhibition of cytochrome P450 14α-demethylase (CYP51), and the incorporation of fluorine is a well-validated strategy for enhancing metabolic stability, lipophilicity modulation, and target-binding affinity in triazole-based drug candidates.

Molecular Formula C4H6FN3S
Molecular Weight 147.18 g/mol
Cat. No. B13098208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole
Molecular FormulaC4H6FN3S
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)F)SC
InChIInChI=1S/C4H6FN3S/c1-8-4(9-2)6-3(5)7-8/h1-2H3
InChIKeyKBKQXTOALDRKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole — Heterocyclic Building Block with Distinct Fluoro-Thioether Substitution for Antifungal and Agrochemical Research Programs


3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole (CAS 214540-57-5) is a trisubstituted 1,2,4-triazole carrying a fluorine atom at the 3-position, a methyl group at N1, and a methylthio group at the 5-position (molecular formula C₄H₆FN₃S, MW 147.17 g/mol) . The 1,2,4-triazole scaffold is foundational to numerous clinical antifungal agents—including fluconazole, itraconazole, and voriconazole—through inhibition of cytochrome P450 14α-demethylase (CYP51), and the incorporation of fluorine is a well-validated strategy for enhancing metabolic stability, lipophilicity modulation, and target-binding affinity in triazole-based drug candidates [1]. This compound uniquely juxtaposes a strongly electron-withdrawing fluorine substituent (Hammett σₘ = 0.34) with an oxidizable methylthio handle, creating a profile that cannot be replicated by the more common 3-amino, 3-chloro, or 3-unsubstituted 1-methyl-5-methylthio-1,2,4-triazole analogs [2].

Why 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole Cannot Be Replaced by Generic In-Class Triazole Analogs


Substitution at the triazole 3-position fundamentally governs electronic character, CYP51 heme-iron coordination geometry, and susceptibility to oxidative metabolism [1]. The 3-amino analog (CAS 84827-78-1) introduces a hydrogen-bond donor that alters solubility and target engagement; the 3-chloro analog (CAS 51108-40-8) provides weaker electronegativity and a larger van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), which sterically impacts active-site accommodation in lanosterol 14α-demethylase [2]. The 3-unsubstituted 1-methyl-5-methylthio-1,2,4-triazole lacks the electron-withdrawing effect entirely, reducing both CYP51 binding potential and oxidative metabolic stability [3]. The 5-methylthio group is also non-interchangeable with 5-thiol or 5-alkyl analogs: it uniquely enables controlled oxidation to sulfoxide and sulfone derivatives—a synthetic diversification pathway that 5-H or 5-alkyl triazoles cannot provide [4]. These position-specific differences mean that generic 1,2,4-triazole substitution leads to compounds with divergent reactivity, target affinity, and downstream synthetic utility.

Quantitative Differentiation Evidence: 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole vs. Closest Analogs


Hammett Substituent Constant (σₘ): Fluorine Confers Stronger Electron-Withdrawing Character than Chlorine, Hydrogen, or Amino at the Triazole 3-Position

The 3-fluoro substituent on the 1,2,4-triazole ring exerts a Hammett meta constant (σₘ) of +0.34, compared with +0.37 for 3-chloro, 0.00 for 3-H, and -0.16 for 3-amino [1]. In the context of triazole antifungal design, electron-withdrawing groups at the 3-position have been correlated with enhanced CYP51 heme-iron coordination and improved antifungal MIC values: for example, in a series of fluconazole analogs, compounds bearing electron-withdrawing substituents on the aromatic ring linked to the triazole core exhibited 2- to 128-fold lower MIC₈₀ values against Candida albicans compared with fluconazole (MIC₈₀ = 0.0156 μg/mL for the most potent fluoroaryl derivative vs. 2.0 μg/mL for fluconazole) [2]. While direct CYP51 IC₅₀ data for the target compound are not yet published, the σₘ value predicts stronger electronic modulation of the triazole N4–heme iron coordination bond than the 3-amino analog, translating to a predicted improvement in target engagement.

Medicinal chemistry Antifungal drug design CYP51 inhibition

Lipophilicity (LogP) Differentiation: Fluoro-Methylthio Combination Achieves Moderate Lipophilicity Favorable for Membrane Permeability

The calculated XLogP3 for 3-(methylthio)-1H-1,2,4-triazole (CAS 7411-18-9) is approximately 0.8 [1]. Addition of the N1-methyl group and 3-fluoro substituent is predicted to increase logP to approximately 1.2–1.5 by cheminformatics estimation, placing 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole within the optimal range (logP 1–3) recommended for oral bioavailability [2]. By comparison, the 3-amino analog (CAS 84827-78-1), which introduces a polar H-bond donor, is predicted to have a lower logP (~0.3–0.6), which may reduce passive membrane permeability. The 5-chloro-3-(methylthio)-1H-1,2,4-triazole analog (CAS 51108-40-8) has a reported LogP of 1.18 , indicating that the fluorinated N-methyl derivative offers similar lipophilicity but with the added benefit of fluorine-mediated metabolic stability not available to the chloro variant.

Physicochemical profiling Drug-likeness Membrane permeability

Synthetic Diversification Potential: Methylthio → Sulfoxide/Sulfone Oxidation Provides a Tunable Handle Absent in 5-H or 5-Alkyl Triazoles

The 5-methylthio group in 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole can be selectively oxidized to the corresponding sulfoxide (R-S(O)-CH₃) using 1 equivalent of H₂O₂ or mCPBA, and to the sulfone (R-SO₂-CH₃) using excess oxidant [1]. This oxidation modulates both electronic character and steric bulk at the 5-position: sulfoxide introduces a chiral center and hydrogen-bond acceptor capability, while sulfone strongly withdraws electrons (Hammett σₚ for SO₂CH₃ ≈ +0.72) [2]. In the 3-aryl-5-alkylthio-4H-1,2,4-triazole series, oxidation of the alkylthio group to sulfoxide/sulfone was reported to alter anticonvulsant potency by >10-fold [3]. The 5-methylthio substituent also enables further derivatization via nucleophilic displacement of the oxidized sulfone, a synthetic route that 5-H, 5-alkyl, or 5-halo triazole analogs cannot replicate.

Synthetic chemistry Lead optimization Prodrug design

Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated and Chlorinated Triazole Analogs

Fluorine substitution at the triazole 3-position is expected to confer a metabolic stability advantage over the 3-amino and 3-chloro analogs. In human liver microsome studies of triazole-containing compounds, backbone fluorination has been demonstrated to reduce CYP450-mediated oxidative metabolism: for example, fluconazole (bearing two fluorine atoms on the phenyl ring) exhibits high metabolic stability with >80% parent compound remaining after 1-hour incubation with human liver microsomes, due in part to the electron-withdrawing effect of fluorine reducing susceptibility to oxidative attack [1]. In the 1,2,4-triazole series, introduction of fluorine at the heterocyclic backbone has been described as a strategy to block metabolic soft spots, whereas the 3-amino group is subject to N-oxidation and N-acetylation, and the 3-chloro group can undergo CYP450-mediated oxidative dechlorination [2]. No direct microsomal stability data exist for the target compound; however, class-level inference from fluorinated triazole medicinal chemistry literature supports a metabolic stability rank order of 3-F > 3-Cl > 3-H > 3-NH₂.

Drug metabolism Pharmacokinetics CYP450 stability

Computed Physicochemical Properties: Density, Boiling Point, and Refractive Index Provide Handling and Formulation Guidance

The target compound has computed physicochemical properties that distinguish it from close analogs for procurement and handling purposes. Calculated density is 1.414 g/cm³, boiling point is 290.05 °C at 760 mmHg, flash point is 129.22 °C, and refractive index is 1.604 . By comparison, the 5-chloro-3-(methylthio)-1H-1,2,4-triazole analog (CAS 51108-40-8) has a computed density of 1.54 g/cm³ and a boiling point of 344.7 °C , reflecting the higher molecular weight of chlorine. The 3-amino analog (CAS 84827-78-1) is a solid with a measured melting point of 106–108 °C , while the target compound is typically supplied as a liquid or low-melting solid. These differences have practical implications for storage, shipping classification, and formulation solvent selection.

Process chemistry Formulation science Quality control

Fluorine-Specific ¹⁹F NMR Handle Enables Quantitative Tracking in Complex Biological Matrices

The 3-fluoro substituent provides a distinct ¹⁹F NMR spectroscopic handle (predicted δ ≈ -70 to -90 ppm for heteroaryl-F), which is absent in the 3-amino, 3-chloro, and 3-H analogs. ¹⁹F NMR spectroscopy has been established as a method for accurate lipophilicity (logP) measurement of fluorinated compounds, with detection limits below 10 μM and excellent linearity (R² > 0.99) in octanol-water partition experiments [1]. This enables direct quantification of the target compound in biological matrices (plasma, tissue homogenates, microsomal incubations) without radiolabeling, a capability that the non-fluorinated analogs cannot offer. The ¹⁹F nucleus is 100% naturally abundant and has a gyromagnetic ratio comparable to ¹H, providing high sensitivity for metabolic fate and pharmacokinetic studies.

Analytical chemistry Metabolism studies Quantitative NMR

Optimal Research and Industrial Application Scenarios for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole


Antifungal Lead Optimization: CYP51-Targeted Triazole Scaffold with Tunable 5-Position Oxidation

This compound is best deployed as a starting scaffold in antifungal drug discovery programs targeting lanosterol 14α-demethylase (CYP51). The 3-fluoro group provides the electron-withdrawing character (σₘ = +0.34) necessary for effective heme-iron coordination, while the 5-methylthio group enables systematic oxidation to sulfoxide and sulfone derivatives for SAR expansion [1]. In a typical workflow, the thioether is screened for baseline antifungal MIC against Candida albicans and Aspergillus fumigatus panels, followed by controlled oxidation to generate sulfoxide and sulfone analogs, which are then re-screened to identify the optimal oxidation state. The ¹⁹F NMR handle enables quantitative tracking of compound distribution in fungal cell uptake assays without radiolabeling [2]. Procurement-grade purity (≥98%) from suppliers such as Leyan supports reproducible structure-activity studies .

Agrochemical Fungicide Development: Fluorinated Triazole Building Block for Crop Protection

The compound serves as a versatile intermediate for agrochemical fungicide discovery, where fluorinated 1,2,4-triazoles are widely used as sterol biosynthesis inhibitors. The combination of fluorine at the 3-position and methylthio at the 5-position offers a substitution pattern not commonly explored in commercial triazole fungicides (which typically bear a 1,2,4-triazol-1-ylmethyl group linked to a substituted phenyl ring). This structural divergence may provide activity against fungal strains that have developed resistance to conventional demethylase inhibitor (DMI) fungicides, as the altered electronic profile can affect binding to mutant CYP51 isoforms [1]. The moderate logP (~1.2–1.5) is within the optimal range for foliar uptake and phloem mobility in plants, comparable to established triazole fungicides such as tebuconazole (logP = 3.7) after formulation adjustment [2].

Chemical Biology Probe Synthesis: Oxidizable Thioether Handle for Activity-Based Protein Profiling

The 5-methylthio group offers a unique chemical biology application: oxidation to the sulfone creates an electrophilic leaving group that can be displaced by cysteine thiols or other biological nucleophiles, enabling covalent target engagement. This property, combined with the ¹⁹F NMR reporter, makes the compound suitable for developing activity-based probes for CYP51 or other heme-containing enzymes [1]. In a representative protocol, the methylthio compound is first converted to the sulfone (excess mCPBA, DCM, 0 °C to rt, 4 h), then incubated with recombinant CYP51; covalent adduct formation is monitored by ¹⁹F NMR chemical shift perturbation or LC-MS, providing direct evidence of active-site nucleophile proximity [2].

Material Science: Fluorinated Triazole as a Ligand Precursor for Metal-Organic Frameworks

1,2,4-Triazoles are established ligands for metal-organic frameworks (MOFs) and coordination polymers due to their ability to bridge metal centers through N1,N2-donor coordination. The 3-fluoro substituent modulates the Lewis basicity of the triazole nitrogen atoms, while the 5-methylthio group can serve as a secondary coordination site or be oxidized post-synthetically to tune framework porosity [1]. The compound's computed density (1.414 g/cm³) and boiling point (290 °C) indicate sufficient thermal stability for solvothermal MOF synthesis conditions (typically 80–150 °C in DMF or water). The ¹⁹F nucleus also enables solid-state NMR characterization of the resulting frameworks, providing structural information complementary to X-ray diffraction [2].

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